N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3-methoxybenzamide
Overview
Description
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a methoxy group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3-methoxybenzamide typically involves the reaction of 3-chloro-4-(4-methylpiperazin-1-yl)aniline with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrazine hydrate (N₂H₄·H₂O) over Raney nickel.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers . By binding to the active site of EGFR, it prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known anticancer drug that also targets tyrosine kinases.
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets EGFR and is used in cancer therapy.
Uniqueness
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3-methoxybenzamide is unique due to its specific structural features, such as the presence of a methoxy group and a piperazine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other EGFR inhibitors .
Properties
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-22-8-10-23(11-9-22)18-7-6-15(13-17(18)20)21-19(24)14-4-3-5-16(12-14)25-2/h3-7,12-13H,8-11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOIONXIAUJRJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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